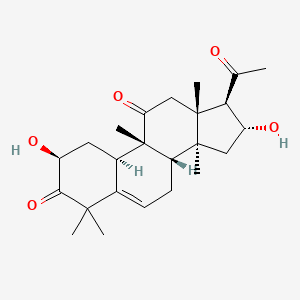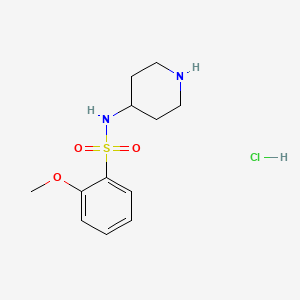
hexanorcucurbitacin D
概要
説明
Hexanorcucurbitacin D is a rare triterpenoid compound derived from cucurbitane-type triterpenoids. It was first isolated from the agarwood chips of Aquilaria malaccensis . This compound has garnered significant attention due to its unique structure and potential therapeutic properties, particularly its anti-inflammatory and anti-cancer effects .
準備方法
Synthetic Routes and Reaction Conditions: Hexanorcucurbitacin D can be synthesized through the extraction and isolation from natural sources such as the agarwood of Aquilaria malaccensis. The process involves several steps, including:
Extraction: The agarwood chips are subjected to solvent extraction using solvents like methanol or ethanol.
Isolation: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) and column chromatography.
Characterization: The isolated compound is characterized using spectroscopic methods like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods and large-scale extraction techniques may pave the way for more efficient production in the future .
化学反応の分析
Hexanorcucurbitacin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
科学的研究の応用
Hexanorcucurbitacin D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and cell proliferation.
作用機序
Hexanorcucurbitacin D exerts its effects through several molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the STAT1/AKT/MAPK/NLRP3 signaling pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer Effects: The compound induces apoptosis and cell cycle arrest in cancer cells by interacting with targets such as Bcl-2/Bax, caspases, and cyclins.
Neuroprotective Effects: It modulates neuroinflammatory responses, potentially offering protection against neurodegenerative diseases.
類似化合物との比較
Hexanorcucurbitacin D is unique among cucurbitacins due to its specific structural features and biological activities. Similar compounds include:
- Cucurbitacin B
- Cucurbitacin E
- Cucurbitacin I
- Hexanorisocucurbitacin D
- Arvenin I These compounds share similar triterpenoid structures but differ in their specific functional groups and biological activities .
特性
IUPAC Name |
(2S,8S,9R,10R,13R,14S,16R,17R)-17-acetyl-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-12(25)19-16(27)10-22(4)17-8-7-13-14(9-15(26)20(29)21(13,2)3)24(17,6)18(28)11-23(19,22)5/h7,14-17,19,26-27H,8-11H2,1-6H3/t14-,15+,16-,17+,19+,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGQLXXAKKEGFX-KFUQAJKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(aminocarbonyl)amino]-3-chloroBenzenesulfonyl chloride](/img/structure/B1499718.png)



![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)

![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)




![O-[2-(2-Ethoxy-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B1499745.png)

